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Cat. No.: B1357068

Get Quote

Executive Summary

2-(3-Chlorophenyl)thiazole-4-carbaldehyde (CAS 859850-99-0) is a critical heterocyclic
building block utilized in the synthesis of bioactive small molecules.[1] Characterized by a
thiazole core substituted with a meta-chlorophenyl group at the C2 position and a reactive
formyl group at C4, this compound serves as a versatile pharmacophore scaffold.

Its structural significance lies in the thiazole ring, a bioisostere often employed to improve
metabolic stability and lipophilicity in drug candidates, combined with the 3-chlorophenyl
moiety, which frequently enhances potency through halogen bonding and hydrophobic
interactions in protein binding pockets. The C4-aldehyde functionality provides a "divergent
point” for late-stage functionalization, making it indispensable for Structure-Activity Relationship
(SAR) studies in kinase inhibitors, anti-inflammatory agents, and agrochemicals.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]1[7][8][9]
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Property Specification

Chemical Name 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
CAS Number 859850-99-0

Molecular Formula C10HeCINOS

Molecular Weight 223.68 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, DCM, Ethyl Acetate;

Solubility Insoluble in water

Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen)
SMILES O=CC1=CSC(C2=CC=CC(CI)=C2)=N1

MDL Number MFCD06738360

Synthetic Strategies

The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be approached via two
distinct methodologies, depending on the scale and available starting materials.

Strategy A: Suzuki-Miyaura Coupling (Discovery Scale)

This route is preferred for library generation where the 2-bromothiazole-4-carbaldehyde
scaffold is available. It allows for the rapid diversification of the aryl ring at the C2 position.

o Mechanism: Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

» Advantages: High functional group tolerance, mild conditions, convergent synthesis.[2]

Strategy B: Hantzsch Thiazole Synthesis (Process
Scale)

This is the classical, robust route for bulk manufacturing. It constructs the thiazole ring from
acyclic precursors.
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¢ Mechanism: Condensation of a thioamide with an

-halocarbonyl compound.

» Advantages: Low-cost starting materials (3-chlorothiobenzamide), scalable, avoids

expensive Pd catalysts.

Synthesis Workflow Visualization
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Figure 1: Dual synthetic pathways. The Suzuki route (blue) offers modularity for analogs, while

the Hantzsch route (red) builds the core from scratch.

Experimental Protocols
Protocol A: Suzuki Coupling (Recommended for Lab

Scale)

Based on standard protocols for 2-arylthiazole synthesis.

Reagents:

e 2-Bromothiazole-4-carbaldehyde (1.0 eq)

e 3-Chlorophenylboronic acid (1.2 eq)

 Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%)
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e Sodium Carbonate (2M aqueous solution, 3.0 eq)
e Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (1:1 v/v)

Procedure:

Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and Pd
catalyst.

o Degassing: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
» Addition: Add the degassed solvent mixture and aqueous base via syringe.

e Reaction: Heat to 100°C (oil bath or microwave) for 12—24 hours. Monitor by TLC/LC-MS for
consumption of the bromide.

e Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a
Celite pad to remove Pd residues.

 Purification: Concentrate the filtrate and purify via silica gel flash chromatography
(Hexanes/EtOAc gradient).

Protocol B: Hantzsch Synthesis (Recommended for
Scale-Up)

Self-validating step: The formation of the intermediate ester is usually indicated by the
precipitation of HBr salts or can be monitored by the disappearance of the thioamide.

Step 1: Cyclization to Ester

Dissolve 3-chlorothiobenzamide (1.0 eq) in anhydrous Ethanol.

Add Ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

Reflux for 2—4 hours.

Cool and neutralize with saturated NaHCOs. Extract with EtOAc, dry over MgSOa, and
concentrate to yield Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate.
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Step 2: Reduction & Oxidation[3]

e Reduction: Treat the ester with LiAlH4 (or DIBAL-H) in dry THF at 0°C to generate the
primary alcohol (2-(3-chlorophenyl)thiazole-4-yl)methanol).

o Oxidation: Re-oxidize the alcohol to the aldehyde using activated MnOz in DCM or Swern
oxidation conditions to avoid over-oxidation to the carboxylic acid.

Reactivity & Medicinal Chemistry Applications[3][5]
[6][8][11][12]

The aldehyde functionality at the C4 position is a "chemical handle" that allows this molecule to
serve as a divergent intermediate.

Key Transformations

o Reductive Amination: Reaction with primary/secondary amines + NaBH(OACc)s

Aminomethyl thiazoles (Common in kinase inhibitors to improve solubility).

» Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)

Vinyl nitriles (Michael acceptors).

o Wittig Olefination: Reaction with phosphorus ylides

Styryl thiazoles.

Biological Relevance

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, often functioning as:
» Kinase Inhibitors: Targeting c-Met, VEGFR, or EGFR pathways.
» Antimicrobials: Disrupting bacterial cell wall synthesis or fungal ergosterol biosynthesis.

o Adenosine Receptor Antagonists: Specifically A2A or A3 receptor modulation.

Reactivity Logic Diagram
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Figure 2: Divergent synthesis map. The aldehyde group allows rapid access to three distinct
pharmacophore classes.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[4]
o Causes serious eye irritation.
Eye Irritation H319
[4]
May cause respiratory
STOT-SE H335

irritation.[5][4]

Precautionary Measures:
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

e Engineering Controls: Always handle within a chemical fume hood to avoid inhalation of
dust/vapors.

e In Case of Contact: Flush eyes with water for 15 minutes. Wash skin with soap and water.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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